1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone (FDEAM) is a novel antineoplastic agent that has been recently developed for the treatment of various types of cancer. It is a derivative of mitoxantrone, a drug that has been used for the treatment of various types of cancer since the 1980s. FDEAM is a highly potent and selective inhibitor of topoisomerase II, an enzyme involved in DNA replication, transcription, and recombination. FDEAM has been found to be effective in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Aplicaciones Científicas De Investigación
Pharmacodynamic and Pharmacokinetic Properties
Mitoxantrone is a dihydroxyanthracenedione derivative demonstrating efficacy across a variety of cancers. Its mechanism of action involves DNA synthesis inhibition through intercalation, inducing DNA strand breaks and affecting cell cycle progression. Research highlights its therapeutic potential in conditions like breast cancer, non-Hodgkin's lymphoma, and leukemia, showcasing its role as an alternative to anthracyclines due to its improved tolerability profile despite common adverse effects like leucopenia and cardiac concerns (Faulds, Balfour, Chrisp, & Langtry, 1991).
Application in Multiple Sclerosis (MS)
Mitoxantrone's immunomodulatory properties have made it a valuable asset in treating multiple sclerosis (MS), particularly in progressive forms of the disease. It has shown to reduce neurological disability and delay disease progression, underlining its utility beyond oncology into autoimmune diseases (Scott & Figgitt, 2004). Its efficacy in reducing relapse rates and enhancing lesion frequency in MS further solidifies its clinical importance (Jeffery & Herndon, 2004).
Oncological Research and Palliative Care
In the realm of hormone-resistant advanced prostate cancer, Mitoxantrone, combined with corticosteroids, has shown palliative benefits. This combination aids in pain relief and quality-of-life improvements for patients, highlighting its role in palliative care despite the lack of survival advantage (Wiseman & Spencer, 1997).
Leukemia Treatment
Mitoxantrone's use in acute myelogenous leukemia (AML) treatment, either alone or in combination with other agents, has been validated through various clinical trials. It provides an alternative to anthracyclines, offering an acceptable quality of life and showcasing its adaptability across different cancer treatments (Thomas & Archimbaud, 1997).
Propiedades
IUPAC Name |
1-fluoro-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUHUXAZQAECFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659291 |
Source
|
Record name | 1-Fluoro-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1195810-93-5 |
Source
|
Record name | 1-Fluoro-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.